2-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, 95%
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Overview
Description
2-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid, commonly known as CMF, is an organic compound with a molecular formula of C9H7ClFO3. It is a white crystalline solid with a melting point of 125-127°C and a boiling point of 283-284°C. It is soluble in ethanol, methanol, and water and is used in a variety of scientific and industrial applications.
Mechanism of Action
The mechanism of action of CMF is not fully understood. It is believed to act as an inhibitor of enzymes by binding to their active sites and blocking their activity. It is also believed to act as a substrate for certain enzymes, allowing them to catalyze the conversion of other substrates into products.
Biochemical and Physiological Effects
The effects of CMF on biochemical and physiological processes are not well understood. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, fatty acids, and other lipids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins.
Advantages and Limitations for Lab Experiments
The main advantage of using CMF in laboratory experiments is its low cost and availability. It is also relatively stable and has a low toxicity. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
In the future, CMF could be used in the development of new pharmaceuticals and other organic compounds. It could also be used to study the effects of enzyme inhibition on biochemical and physiological processes. Additionally, CMF could be used to study the mechanism of action of other organic compounds and to develop new methods of synthesis.
Synthesis Methods
CMF is synthesized through the reaction of 4-chloro-3-methoxybenzaldehyde and 4-fluorobenzoic acid. The reaction is conducted in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction produces a white solid that is then purified by recrystallization.
Scientific Research Applications
CMF is used in a variety of scientific research applications, including the study of enzyme inhibition, the synthesis of pharmaceuticals, and the study of organic reactions. It is also used in the synthesis of various organic compounds, such as dyes, pigments, and surfactants.
properties
IUPAC Name |
2-(4-chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)12-6-8(2-5-13(12)16)11-7-9(17)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQIRVALBIWYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692034 |
Source
|
Record name | 4'-Chloro-5-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methoxycarbonylphenyl)-4-fluorobenzoic acid | |
CAS RN |
1261916-15-7 |
Source
|
Record name | 4'-Chloro-5-fluoro-3'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90692034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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